4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BENZAMIDE
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Overview
Description
4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by its unique structure, which includes a dibenzofuran core, a thienylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran core. The core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The introduction of the thienylsulfonyl group is usually achieved through sulfonylation reactions using reagents such as thionyl chloride or sulfonyl chlorides. The final step involves the coupling of the benzamide moiety through amide bond formation, which can be facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or thienylsulfonyl moieties are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a probe for studying biological processes and as a ligand for binding studies with proteins and enzymes.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide
- 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride
- 6,7,8,9-TETRAHYDRO-DIBENZOFURAN-2-OL
Uniqueness
4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thienylsulfonyl group, in particular, distinguishes it from other dibenzofuran derivatives and contributes to its distinct properties and applications.
Properties
Molecular Formula |
C24H21NO4S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H21NO4S2/c1-16-8-10-17(11-9-16)24(26)25(31(27,28)23-7-4-14-30-23)18-12-13-22-20(15-18)19-5-2-3-6-21(19)29-22/h4,7-15H,2-3,5-6H2,1H3 |
InChI Key |
OUTVACLNWCPQPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
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